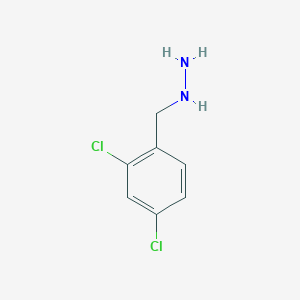

2,4-Dichloro-benzyl-hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXMLBBLTBHKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578994 | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-37-5 | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichlorobenzylhydrazine synthesis pathways

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzylhydrazine

Executive Summary

2,4-Dichlorobenzylhydrazine is a substituted benzylhydrazine derivative of significant interest in medicinal chemistry and drug development, serving as a key structural motif in various pharmacologically active compounds. This technical guide provides a comprehensive overview of the principal synthetic pathways for its preparation, designed for researchers, chemists, and drug development professionals. The document moves beyond simple procedural outlines to deliver an in-depth analysis of the underlying chemical principles, causality behind experimental choices, and a comparative assessment of the methodologies. We will explore two primary, field-proven synthesis routes: the direct nucleophilic substitution on a 2,4-dichlorobenzyl halide and the reductive hydrazination of 2,4-dichlorobenzaldehyde. Additionally, a brief overview of modern, advanced methodologies is presented to provide a forward-looking perspective. Each pathway is accompanied by detailed, step-by-step protocols, mechanistic diagrams, and a critical evaluation of its advantages and limitations, ensuring a robust and practical resource for laboratory application.

Introduction: The Strategic Importance of 2,4-Dichlorobenzylhydrazine

The benzylhydrazine scaffold is a privileged structure in pharmacology due to its role as a bioisostere for other functional groups and its ability to form key interactions with biological targets. The specific substitution pattern of 2,4-Dichlorobenzylhydrazine, with chlorine atoms at the 2 and 4 positions of the phenyl ring, significantly modulates its lipophilicity, metabolic stability, and electronic properties. These characteristics make it an essential building block for synthesizing targeted therapeutics, including enzyme inhibitors and receptor modulators.

A thorough understanding of its synthesis is paramount for ensuring a reliable and scalable supply of this intermediate for research and development pipelines. This guide focuses on the most practical and efficient methods for its preparation.

Pathway I: Nucleophilic Substitution of 2,4-Dichlorobenzyl Chloride

This represents the most direct and classical approach to synthesizing benzylhydrazines. The strategy hinges on the reaction of a suitable benzyl halide with an excess of hydrazine hydrate.

Mechanistic Rationale and Causality

The core of this pathway is a bimolecular nucleophilic substitution (SN2) reaction.

-

Electrophile: The starting material, 2,4-dichlorobenzyl chloride, features an electrophilic benzylic carbon. The carbon is activated by the adjacent electron-withdrawing chlorine atom and the phenyl ring, making it susceptible to nucleophilic attack.

-

Nucleophile: Hydrazine (N₂H₄), typically used as hydrazine hydrate, is a potent nitrogen-based nucleophile.[1]

-

Reaction Control: A critical experimental choice is the use of a large excess of hydrazine hydrate (often 10-fold or more).[2] This is a deliberate strategy to minimize the primary side reaction: dialkylation. Since the product, 2,4-Dichlorobenzylhydrazine, is also a nucleophile, it can compete with hydrazine to react with another molecule of 2,4-dichlorobenzyl chloride, leading to the formation of the undesired N,N'-bis(2,4-dichlorobenzyl)hydrazine. By maintaining a high concentration of hydrazine, the probability of the benzyl chloride encountering a hydrazine molecule first is statistically maximized, thus favoring the formation of the desired monosubstituted product.

The overall transformation is depicted below:

Caption: Workflow for Synthesis via Nucleophilic Substitution.

Experimental Protocol: Nucleophilic Substitution

This protocol is adapted from established procedures for the synthesis of substituted benzylhydrazines.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge hydrazine hydrate (80% solution in water, ~10 equivalents).

-

Reagent Addition: While stirring at room temperature, add a solution of 2,4-dichlorobenzyl chloride (1 equivalent) dissolved in ethanol dropwise over 15-20 minutes.

-

Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting benzyl chloride spot is consumed (typically overnight).[2]

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess hydrazine hydrate.

-

Redissolve the residue in a minimal amount of ethanol.

-

Cool the solution in an ice bath (0 °C) and add concentrated hydrochloric acid (12 M) dropwise with stirring.[2]

-

The product will precipitate as the hydrochloride salt, (2,4-dichlorobenzyl)hydrazine hydrochloride.

-

-

Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The hydrochloride salt is often used directly or can be neutralized with a base to yield the free hydrazine.

Data Summary

| Parameter | Condition | Rationale / Notes |

| Solvent | Ethanol (EtOH) | Good solubility for both the organic halide and aqueous hydrazine hydrate. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions. |

| Hydrazine Excess | 10-30 equivalents | Crucial for minimizing dialkylation and maximizing yield of the mono-substituted product.[2] |

| Isolation Form | Hydrochloride Salt | Provides a stable, crystalline solid that is easy to handle and purify by filtration. |

| Typical Yield | >80% | This pathway is generally high-yielding.[3] |

Pathway II: Reductive Hydrazination of 2,4-Dichlorobenzaldehyde

This two-step approach offers an alternative route, particularly useful when the corresponding benzyl halide is less stable or accessible than the aldehyde. The process involves the formation of a hydrazone intermediate, followed by its selective reduction.

Mechanistic Rationale and Causality

Step 1: Hydrazone Formation This is a classic condensation reaction between a carbonyl compound and a primary amine (in this case, hydrazine). The reaction proceeds via nucleophilic addition of hydrazine to the carbonyl carbon of 2,4-dichlorobenzaldehyde, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.[4] This step is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbon more electrophilic.

Step 2: Selective Reduction of the Hydrazone The critical challenge is to reduce the C=N imine bond of the hydrazone without affecting the aromatic rings or the chloro-substituents.

-

Reducing Agent Choice: Standard hydride reducing agents are employed. Sodium borohydride (NaBH₄) is a common and effective choice. It is a mild reducing agent capable of reducing imines but not typically strong enough to reduce the aromatic ring.[5] Sodium cyanoborohydride (NaBH₃CN) is another excellent option, valued for its ability to selectively reduce imines in the presence of aldehydes, allowing for a one-pot reaction.[5]

-

Reaction vs. Wolff-Kishner: It is crucial to distinguish this process from the Wolff-Kishner reduction. The Wolff-Kishner reaction uses hydrazine under harsh basic conditions and high temperatures to completely reduce a carbonyl group to a methylene (CH₂) group.[4] The reductive hydrazination described here is a milder process aimed at isolating the hydrazine product.

Caption: Two-step workflow for Reductive Hydrazination.

Experimental Protocol: Reductive Hydrazination

This protocol is a composite of standard procedures for hydrazone formation and subsequent reduction.[6][7]

Part A: Hydrazone Synthesis

-

Reaction Setup: Dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask with a magnetic stirrer.

-

Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reaction Execution: Stir the mixture at room temperature. The formation of the hydrazone is often accompanied by the precipitation of a solid. The reaction is typically complete within 1-2 hours.

-

Isolation of Intermediate: The hydrazone can be isolated by vacuum filtration, washed with cold water, and dried. For many applications, it can be carried forward to the next step without rigorous purification.

Part B: Hydrazone Reduction

-

Reaction Setup: Suspend the 2,4-dichlorobenzaldehyde hydrazone (1 equivalent) from Part A in methanol in a round-bottom flask, and cool the mixture in an ice bath to 0 °C.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄, ~2-3 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the hydrazone.

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be further purified as described in Pathway I (e.g., by conversion to the HCl salt).

-

Advanced Synthetic Strategies: A Glimpse Forward

Modern organic synthesis seeks more efficient and atom-economical routes. For benzylhydrazine synthesis, direct C-H amination is an emerging area.

-

Direct Benzylic C-H Amination: This strategy involves the direct conversion of a C(sp³)–H bond at the benzylic position into a C-N bond. Research has shown that transition-metal catalysts, such as those based on copper, can facilitate the oxidative amination of alkylarenes using reagents like dialkyl azodicarboxylates.[8][9] While powerful, these methods often require specialized catalysts and ligands and may have a more limited substrate scope compared to the classical methods. They represent a frontier in synthetic chemistry, offering a more direct route from simple hydrocarbon feedstocks.[9]

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I: Nucleophilic Substitution | Pathway II: Reductive Hydrazination | Pathway III: C-H Amination |

| Starting Material | 2,4-Dichlorobenzyl Chloride | 2,4-Dichlorobenzaldehyde | 2,4-Dichlorotoluene |

| Number of Steps | One | Two | One |

| Key Reagents | Hydrazine Hydrate | Hydrazine Hydrate, NaBH₄ | Azodicarboxylate, Metal Catalyst |

| Reaction Conditions | Mild (Room Temp) | Mild (0 °C to Room Temp) | Often requires elevated temperatures |

| Advantages | High yield, simple, direct | Uses stable aldehyde, avoids lachrymatory benzyl halides | High atom economy, innovative |

| Disadvantages | Starting halide can be lachrymatory; requires large excess of hydrazine | Two distinct steps; requires handling of hydride reagents | Catalyst cost/sensitivity; may have lower yields or side reactions |

| Scalability | Excellent | Very Good | Under development; may be challenging |

Conclusion

The synthesis of 2,4-Dichlorobenzylhydrazine is most reliably and efficiently achieved through two primary, well-established pathways: the direct nucleophilic substitution of 2,4-dichlorobenzyl chloride and the two-step reductive hydrazination of 2,4-dichlorobenzaldehyde. The choice between these methods is often dictated by the availability and stability of the starting materials. The nucleophilic substitution route is a robust, high-yielding, one-step process, making it highly attractive for large-scale synthesis, provided the benzyl halide is readily available. The reductive hydrazination pathway offers a valuable alternative, starting from the corresponding aldehyde. Both methods employ standard laboratory techniques and reagents, ensuring their accessibility to the broader scientific community. As synthetic chemistry evolves, direct C-H amination methods may offer more atom-economical alternatives in the future, further streamlining access to this vital chemical building block.

References

- Bi, F., Song, D., Qin, Y., Liu, X., Teng, Y., Zhang, N., Zhang, P., & Ma, S. (2019). Bioorganic and Medicinal Chemistry, 27(14), 3179-3193.

-

Samzadeh-Kermani, A. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry. Available at: [Link]

-

Efficient photocatalytic synthesis of benzylhydrazine. (2021). Organic & Biomolecular Chemistry. Available at: [Link]

- A kind of preparation method of 2, 4 dichloro phenyl hydrazine. Google Patents.

- Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine. Google Patents.

-

Asymmetric Synthesis Group. (n.d.). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Hydrazine. Wikipedia. Available at: [Link]

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2020). Chemistry LibreTexts. Available at: [Link]

-

Procedure for the Preparation of Aldehyde-Derived Hydrazones. Organic Syntheses. Available at: [Link]

Sources

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichlorobenzylhydrazine

Introduction: Contextualizing 2,4-Dichlorobenzylhydrazine in Drug Discovery

Substituted hydrazine derivatives are a cornerstone in medicinal chemistry, serving as versatile synthons for a plethora of heterocyclic compounds with significant biological activities.[1] Among these, benzylhydrazines are of particular interest due to their role as precursors to pharmaceuticals and agrochemicals.[1] 2,4-Dichlorobenzylhydrazine, with its distinct substitution pattern on the phenyl ring, represents a key intermediate for creating novel molecular entities. The chloro-substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating the pharmacokinetic and pharmacodynamic profile of its derivatives.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,4-Dichlorobenzylhydrazine. A thorough understanding of these characteristics is paramount for its effective utilization in synthesis, for the development of robust analytical methods, and for predicting its behavior in biological systems. This document is structured to provide not just data, but also the scientific rationale behind the experimental methodologies, ensuring a deeper, actionable understanding for the research professional. It is important to note that while data for the hydrochloride salt is available, comprehensive information for the free base is limited in public literature. Therefore, this guide will focus on the hydrochloride salt and draw logical comparisons to related analogs where necessary to fill informational gaps, always with clear attribution.

Core Physicochemical Properties of 2,4-Dichlorobenzylhydrazine Hydrochloride

The hydrochloride salt is the most common form in which this compound is supplied, enhancing its stability and handling properties.

| Property | Value | Source(s) | Notes |

| IUPAC Name | [(2,4-dichlorophenyl)methyl]hydrazine hydrochloride | Guidechem | - |

| CAS Number | 879645-40-6 | [2][3] | - |

| Molecular Formula | C₇H₉Cl₃N₂ | [2][3] | For the hydrochloride salt |

| Molecular Weight | 227.52 g/mol | [3][4] | For the hydrochloride salt |

| Appearance | Solid (predicted) | - | Based on related compounds |

| Melting Point | 206 °C | [2] | Recrystallized from ethanol/ethyl ether |

| Boiling Point | 155-160 °C at 0.15 Torr | [2] | - |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] | Recommended for stability |

Structural Elucidation and Spectral Analysis

The definitive identification and purity assessment of 2,4-Dichlorobenzylhydrazine hydrochloride rely on a combination of spectroscopic techniques. While specific spectra for this exact compound are not widely published, we can predict the expected spectral features based on its structure and data from closely related analogs like 2,4-dichlorophenylhydrazine.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

¹H NMR (Proton NMR): The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic, benzylic, and hydrazine protons.

-

Aromatic Protons (δ ≈ 7.0-7.8 ppm): The three protons on the dichlorinated phenyl ring will appear in this region. Due to the substitution pattern, they will exhibit a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).

-

Benzylic Protons (-CH₂-) (δ ≈ 4.0-4.5 ppm): The two protons of the methylene group adjacent to the phenyl ring and the hydrazine moiety will likely appear as a singlet, as there are no adjacent protons to cause splitting.

-

Hydrazine Protons (-NH-NH₂⁺) (δ ≈ 8.0-11.0 ppm): These protons are exchangeable and often appear as broad singlets. Their chemical shift can be highly dependent on the solvent, concentration, and temperature. In the hydrochloride salt form, these protons will be significantly deshielded.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Aromatic Carbons (δ ≈ 125-140 ppm): Six distinct signals are expected for the six carbons of the phenyl ring. The carbons directly attached to the chlorine atoms will have their chemical shifts influenced by the halogen's electronegativity and anisotropic effects.

-

Benzylic Carbon (-CH₂-) (δ ≈ 40-55 ppm): A single peak corresponding to the methylene carbon.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For 2,4-Dichlorobenzylhydrazine, the molecular ion peak [M]⁺ would be expected at m/z 190 (for the free base), with a characteristic isotopic pattern due to the two chlorine atoms. A major fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to a prominent peak for the 2,4-dichlorobenzyl cation at m/z 159.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

N-H Stretching (3200-3400 cm⁻¹): The hydrazine moiety will show characteristic stretching vibrations in this region.

-

C-H Stretching (Aromatic and Aliphatic) (2850-3100 cm⁻¹): Peaks corresponding to the C-H bonds of the phenyl ring and the methylene group.

-

C=C Stretching (Aromatic) (≈ 1450-1600 cm⁻¹): Absorption bands indicating the presence of the benzene ring.

-

C-Cl Stretching (≈ 1000-1100 cm⁻¹): Vibrations associated with the carbon-chlorine bonds.

Solubility Profile: A Critical Parameter for Application

Predicted Solubility

Based on the properties of related hydrazine derivatives, 2,4-Dichlorobenzylhydrazine hydrochloride is expected to be:

-

Soluble in polar protic solvents like methanol and water. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.

-

Sparingly soluble to insoluble in non-polar organic solvents such as hexanes and diethyl ether.

-

Soluble in polar aprotic solvents like DMSO and DMF, which are common for NMR studies and as reaction media.

The presence of the dichlorobenzyl group increases the lipophilicity compared to unsubstituted benzylhydrazine, which will influence its partitioning behavior.

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility.

Rationale: This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a definitive measure of solubility at a given temperature.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2,4-Dichlorobenzylhydrazine hydrochloride to a series of vials containing a precise volume of the desired solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of 2,4-Dichlorobenzylhydrazine hydrochloride of known concentrations in the same solvent.

-

Analyze the standards and the filtered sample by a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the sample by interpolation from the calibration curve, accounting for any dilutions made.

-

Acidity and Basicity: The pKa Value

The pKa value is a critical determinant of a molecule's ionization state at a given pH, which in turn affects its solubility, membrane permeability, and receptor-binding interactions.

Predicted pKa: The pKa of hydrazine itself (referring to its conjugate acid, N₂H₅⁺) is approximately 8.10.[7] The benzyl group in 2,4-Dichlorobenzylhydrazine is an electron-withdrawing group, which is expected to decrease the basicity of the hydrazine moiety, thereby lowering the pKa of its conjugate acid compared to hydrazine. The pKa of the conjugate acid of 2,4-Dichlorobenzylhydrazine is likely to be in the range of 7.0-8.0 .

Experimental Determination of pKa: Potentiometric titration is a reliable method for determining pKa values.

Rationale: This technique directly measures the change in pH of a solution of the compound as a titrant (a strong acid or base) is added, allowing for the determination of the inflection point corresponding to the pKa.

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Stability and Reactivity Profile

Understanding the stability of 2,4-Dichlorobenzylhydrazine is crucial for its storage, handling, and use in synthesis.

-

Solid-State Stability: As a hydrochloride salt, the compound is expected to be relatively stable at room temperature when stored in a tightly closed container, away from light and moisture.[8]

-

Solution Stability: Hydrazine derivatives can be susceptible to oxidation, especially in neutral to alkaline solutions exposed to air.[9] Acidic solutions generally improve the stability of hydrazines.

-

Reactivity: The primary reactivity of 2,4-Dichlorobenzylhydrazine lies in the nucleophilicity of the terminal amino group. It readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reactivity is the basis for its use as a building block in heterocyclic synthesis.

Conclusion: A Foundation for Rational Drug Design

This technical guide has synthesized the available and predicted physicochemical properties of 2,4-Dichlorobenzylhydrazine, with a focus on its hydrochloride salt. While some experimental data for this specific molecule is sparse in the public domain, a robust understanding can be built through the analysis of its structure and comparison with closely related compounds. The provided experimental protocols offer a clear path for researchers to determine these critical parameters in their own laboratories. A comprehensive grasp of the solubility, pKa, spectral characteristics, and stability of 2,4-Dichlorobenzylhydrazine is not merely academic; it is the essential foundation upon which rational drug design, efficient process development, and reliable analytical sciences are built.

References

-

DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Available at: [Link]

-

Organic Letters. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Available at: [Link]

-

SpectraBase. 1-benzoyl-2-(2,4-dichlorobenzoyl)hydrazine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. (2,4-Dichlorophenyl)hydrazine. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

SpectraBase. (2,4-dichlorophenyl)hydrazine, monohydrochloride - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

ResearchGate. Hydrazine and Its Derivatives. Available at: [Link]

-

Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Available at: [Link]

-

SpectraBase. 1-benzoyl-2-(2,4-dichlorobenzoyl)hydrazine - Optional[FTIR] - Spectrum. Available at: [Link]

-

Wikipedia. Hydrazine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

-

ResearchGate. The studied hydrazones pKa values in H2O: DMSO (1:9) and rate constants.... Available at: [Link]

-

Patsnap. Synthesis method of 2, 4-dichlorobenzyl chloride. Available at: [Link]

-

PubMed. Studies on Protein Semisynthesis. I. Formation of Esters, Hydrazides, and Substituted Hydrazides of Peptides by the Reverse Reaction of Trypsin. Available at: [Link]

-

NIST/TRC Web Thermo Tables. hydrazine -- Critically Evaluated Thermophysical Property Data. Available at: [Link]

-

MDPI. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Available at: [Link]

-

Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Available at: [Link]

-

The Royal Society of Chemistry. For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. Available at: [Link]

-

ChemBK. (2,4-DIMETHOXYBENZYL)HYDRAZINE HCL - Physico-chemical Properties. Available at: [Link]

-

PubChem. 2,4-Dichlorobenzyl alcohol. Available at: [Link]

-

Wikipedia. 2,4-Dichlorobenzyl alcohol. Available at: [Link]

-

NIST WebBook. Hydrazine, (2,5-dichlorophenyl)-. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Reddit. Why is the pKa of hydrazine so low?. Available at: [Link]

-

PubMed. Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Available at: [Link]

-

NIST WebBook. Hydrazine, (2,4-dinitrophenyl)-. Available at: [Link]

-

NIST WebBook. Hydrazine, (2,4-dinitrophenyl)-. Available at: [Link]

-

FreeSolv. Hydrazine | H 4 N 2 | MD Topology | NMR | X-Ray. Available at: [Link]

-

ResearchGate. IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. 879645-40-6|(2,4-Dichlorobenzyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4) MS [m.chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. reddit.com [reddit.com]

- 8. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

biological activity of 2,4-Dichlorobenzylhydrazine derivatives

An In-Depth Technical Guide to the Biological Activity of 2,4-Dichlorobenzylidene Hydrazide Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of hydrazone derivatives incorporating the 2,4-dichlorobenzyl moiety. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge to offer field-proven insights into this promising class of compounds. The structure of this guide is dictated by the scientific narrative, moving from fundamental synthesis to specific biological applications and the mechanistic rationale underpinning their activity.

Hydrazones, characterized by the azometine group (–NHN=CH–), are a versatile and highly studied class of compounds in medicinal chemistry. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, allow for potent interactions with a wide range of biological targets. This guide focuses specifically on derivatives synthesized through the condensation of 2,4-dichlorobenzaldehyde with various carboxylic acid hydrazides. This creates the 2,4-dichlorobenzylidene hydrazide scaffold, a structure that has demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.

The 2,4-dichloro substitution on the phenyl ring is a critical pharmacophore. The electron-withdrawing nature and lipophilicity of the chlorine atoms significantly influence the electronic properties and membrane permeability of the entire molecule, often enhancing its biological efficacy. This guide will explore the synthesis of these derivatives, delve into their primary biological activities with detailed experimental protocols, and analyze the structure-activity relationships that govern their potency.

Synthesis and Characterization

The synthesis of 2,4-dichlorobenzylidene hydrazide derivatives is primarily achieved through a straightforward acid-catalyzed condensation reaction. This reaction is a cornerstone of hydrazone synthesis due to its efficiency and high yields.

Causality in Synthetic Strategy

The choice of an acid catalyst (e.g., acetic acid, citric acid) is crucial as it protonates the carbonyl oxygen of the 2,4-dichlorobenzaldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.[1] The reaction is typically performed under reflux in a protic solvent like ethanol or methanol, which facilitates the dissolution of reactants and the removal of the water molecule formed during the reaction, driving the equilibrium towards the product.[2][3] The use of greener, eco-friendly catalysts like citric acid has also proven highly effective.[1]

General Synthesis Workflow

Below is a generalized workflow for the synthesis of these derivatives.

Caption: General workflow for synthesizing 2,4-dichlorobenzylidene hydrazides.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, where the purity and identity of the product are confirmed at the end.

-

Reactant Preparation: In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (1.0 mmol) in 15 mL of absolute ethanol.

-

Addition of Hydrazide: To this solution, add an equimolar amount (1.0 mmol) of the desired carboxylic acid hydrazide.

-

Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Crystallization: After completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form. Further cooling in an ice bath or refrigerator can enhance crystallization.

-

Isolation: Collect the solid product by suction filtration using a Büchner funnel.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain pure crystals.

-

Characterization: Dry the purified product and characterize its structure using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.[4][5]

Antimicrobial Activity

Derivatives of this scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[3][6][7][8] The mechanism is often attributed to the ability of the azometine group to form hydrogen bonds with active sites of enzymes, disrupting key cellular processes. The lipophilic nature imparted by the dichlorophenyl ring facilitates passage through microbial cell membranes.

Data on Antimicrobial Potency

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Salicylaldehyde-derived Schiff Base | Staphylococcus aureus | 250 | [7] |

| Salicylaldehyde-derived Schiff Base | Escherichia coli | 250 | [7] |

| Salicylaldehyde-derived Schiff Base | Candida albicans | 250 | [7] |

| Benzimidazole-derived Hydrazone | Staphylococcus aureus | 12.5 - 25 | [1] |

| Benzimidazole-derived Hydrazone | Candida albicans | 25 - 50 | [1] |

Note: Data is for related hydrazone/Schiff base structures containing dinitro or dichloro moieties, indicating the potential of this class.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard, self-validating method for assessing antimicrobial activity.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the appropriate broth, creating a range of concentrations.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included as a reference.[9]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by adding a viability indicator like resazurin.

Antimicrobial Screening Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

The 2,4-dichlorobenzylidene hydrazide scaffold has emerged as a promising framework for the development of novel anticancer agents.[10][11] Studies have shown that these derivatives can exhibit significant cytotoxicity against various human cancer cell lines, including breast, lung, and gastric cancer cells.[10]

Mechanism of Anticancer Action

The primary mechanism of action for many potent hydrazone derivatives involves the induction of apoptosis (programmed cell death). This is often achieved by triggering either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades, which are the executioners of apoptosis.[10] Molecular docking studies suggest that these compounds may also interact with DNA or key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[10]

Caption: Proposed intrinsic pathway of apoptosis induced by the derivatives.

Data on Cytotoxic Activity

The cytotoxic potential is measured by the IC₅₀ value, the concentration of a drug that is required for 50% inhibition of cell viability.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-based Dihydrazone | MCF-7 (Breast) | 7.02 - 7.05 | [10] |

| Quinoline-based Dihydrazone | BGC-823 (Gastric) | 11.23 | [10] |

| Quinoline-based Dihydrazone | A549 (Lung) | 17.51 | [10] |

| 2,4-dihydroxybenzoic acid hydrazone | LN-229 (Glioblastoma) | 0.77 | [11] |

| 2,4-dihydroxybenzoic acid hydrazone | HepG2 (Liver) | 7.81 | [11] |

Note: Data is for related hydrazone structures, highlighting the potent anticancer activity within this chemical class.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed human cancer cells into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (prepared via serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[10]

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Enzyme Inhibition

The structural framework of 2,4-dichlorobenzylidene hydrazides makes them excellent candidates for enzyme inhibitors. The hydrazone linker can mimic a peptide bond, and the aromatic rings can engage in hydrophobic and π-π stacking interactions within an enzyme's active site.[12][13] Derivatives of this class have been investigated as inhibitors of various enzymes, including laccase and cholinesterases.[12][14][15]

Mechanism of Inhibition

Enzyme inhibition can be reversible (competitive, non-competitive, uncompetitive, or mixed) or irreversible.[15][16] Kinetic studies are essential to determine the mechanism. For example, competitive inhibitors bind to the active site, competing with the substrate, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation.[14] The specific interactions—such as hydrogen bonds with key amino acid residues (e.g., histidine, serine) in the active site—determine the potency and selectivity of the inhibitor.

Caption: Comparison of competitive vs. non-competitive enzyme inhibition.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard method for assessing inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[15][17]

-

Reagent Preparation: Prepare phosphate buffer, DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate, and the enzyme solution (AChE or BChE).

-

Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow inhibitor-enzyme interaction.

-

Reaction Initiation: Start the reaction by adding the substrate (ATCI or BTCI). The enzyme hydrolyzes the substrate to thiocholine.

-

Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured kinetically using a microplate reader at 412 nm.

-

Analysis: The rate of reaction (change in absorbance over time) is calculated. The percentage of inhibition for each compound concentration is determined relative to the control (no inhibitor). The IC₅₀ value is then calculated.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for rational drug design. SAR studies help identify the key molecular features responsible for potency and selectivity.

-

Aromatic Ring Substituents: The nature and position of substituents on the phenyl rings are critical. The 2,4-dichloro substitution is a known potent pharmacophore. Additional electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methoxy) on other parts of the molecule can modulate activity, influencing both electronic and steric interactions with the target.[18][19]

-

Hydrazide Moiety: The R-group of the hydrazide component (R-CO-NH-NH₂) significantly impacts activity. Bulky or heterocyclic R-groups can enhance binding affinity by occupying specific pockets in the target protein.[12]

-

Lipophilicity: Overall molecular lipophilicity, often influenced by halogen atoms and other hydrophobic groups, plays a crucial role in membrane permeability and interaction with hydrophobic binding sites.[13] A balance is required, as excessive lipophilicity can lead to poor solubility and non-specific toxicity.

Conclusion and Future Outlook

The 2,4-dichlorobenzylidene hydrazide scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of potent biological activities. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy as antimicrobial, anticancer, and enzyme-inhibiting agents, makes them highly attractive for further development. Future research should focus on optimizing the scaffold to enhance target selectivity and reduce off-target effects, conducting in-vivo efficacy studies for the most promising leads, and exploring novel therapeutic applications. The insights provided in this guide serve as a foundational resource for professionals dedicated to advancing this promising class of molecules from the laboratory to clinical applications.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs, is provided below.

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]

-

Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PubMed Central. [Link]

-

Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. National Institutes of Health. [Link]

-

Hydrazone synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and structures of two hydrazone compounds derived from 4-methylbenzohydrazide. R Discovery. [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF SCHIFF. BASE LIGAND DERIVED FROM SALICYLALDEHYDE AND. 2,4-DINITROPHENYLHYDRAZINE AND ITS METALS COMPLEXES. University of Nigeria, Nsukka. [Link]

-

Synthesis, Physicochemical and Antimicrobial Studies of Schiff base derived from 2, 4-dinitrophenyl hydrazine with Salicyldehyde. IDOSR JOURNALS. [Link]

-

Synthesis, Analysis and Antibacterial Studies of Co(II) and Ni(II) Schiff Base Complexes Derived from 2,4-Dinitrophenylhydrazine. Scholars International Journal of Chemistry and Material Sciences. [Link]

-

Structural activity relationship of synthesized hydrazones derivatives. ResearchGate. [Link]

-

Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Zanco Journal of Medical Sciences. [Link]

-

Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. ResearchGate. [Link]

-

Design, synthesis, antifungal activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moiety. PubMed. [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]

-

Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. MDPI. [Link]

-

Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport. PubMed. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. [Link]

-

Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. PubMed Central. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]

-

3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes. PubMed. [Link]

-

Dual Action of Dipyridothiazine and Quinobenzothiazine Derivatives—Anticancer and Cholinesterase-Inhibiting Activity. PubMed Central. [Link]

Sources

- 1. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idosr.org [idosr.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Design, synthesis, antifungal activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. unn.edu.ng [unn.edu.ng]

- 8. saudijournals.com [saudijournals.com]

- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dual Action of Dipyridothiazine and Quinobenzothiazine Derivatives—Anticancer and Cholinesterase-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

2,4-Dichlorobenzylhydrazine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2,4-Dichlorobenzylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzylhydrazine is a small molecule with a chemical scaffold suggestive of potential biological activity. Its structural similarity to known pharmacologically active agents, particularly those containing a hydrazine moiety, suggests it may function as an enzyme inhibitor. This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of 2,4-Dichlorobenzylhydrazine, with a primary focus on its potential as a monoamine oxidase (MAO) inhibitor. We present detailed experimental protocols, data interpretation strategies, and visualizations to guide researchers in characterizing the biochemical and cellular effects of this compound.

Introduction: The Scientific Rationale for Investigating 2,4-Dichlorobenzylhydrazine

The hydrazine functional group is a key feature in a number of therapeutic agents, most notably the monoamine oxidase inhibitors (MAOIs).[1][2] MAOIs were among the first antidepressants to be developed and are still used for treatment-resistant depression and other neurological conditions.[3][4] They function by inhibiting the monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][4] By blocking these enzymes, MAOIs increase the synaptic concentration of these neurotransmitters, leading to their therapeutic effects.[2][4]

The chemical structure of 2,4-Dichlorobenzylhydrazine, featuring a hydrazine group attached to a dichlorinated benzyl ring, raises the compelling hypothesis that it may act as an MAO inhibitor. The dichlorobenzyl moiety could influence its binding affinity and selectivity for the MAO isoforms.

Furthermore, other compounds with a 2,4-dichlorobenzyl group have demonstrated distinct biological activities. For instance, 2,4-dichlorobenzyl thiocyanate has been shown to be an antimitotic agent that targets tubulin by alkylating its sulfhydryl groups.[5] 2,4-Dichlorobenzyl alcohol exhibits antiseptic and local anesthetic properties.[6] These findings suggest that the 2,4-dichlorobenzyl scaffold can interact with various biological targets.

Given the potential for neurological or other therapeutic applications, a thorough investigation into the mechanism of action of 2,4-Dichlorobenzylhydrazine is warranted. This guide outlines a systematic approach to first test the primary hypothesis of MAO inhibition and then to explore alternative mechanisms.

Hypothesized Primary Mechanism of Action: Monoamine Oxidase Inhibition

Our primary hypothesis is that 2,4-Dichlorobenzylhydrazine functions as a monoamine oxidase inhibitor. Hydrazine-based MAOIs are often irreversible inhibitors, forming a covalent bond with the enzyme.[1][7] The proposed mechanism involves the enzymatic oxidation of the hydrazine, leading to the formation of a reactive intermediate that then covalently modifies the enzyme, rendering it inactive.

The two main isoforms of MAO, MAO-A and MAO-B, have different substrate specificities and inhibitor sensitivities.[1] Determining the selectivity of 2,4-Dichlorobenzylhydrazine for these isoforms is crucial for understanding its potential therapeutic profile and side effects.

Signaling Pathway of MAO Inhibition

Caption: Hypothesized MAO Inhibition by 2,4-Dichlorobenzylhydrazine.

Experimental Plan to Elucidate the Mechanism of Action

We propose a phased experimental approach to systematically investigate the mechanism of action of 2,4-Dichlorobenzylhydrazine.

Specific Aim 1: To Determine if 2,4-Dichlorobenzylhydrazine is a Monoamine Oxidase Inhibitor

The initial step is to perform an in vitro screen to assess the inhibitory activity of 2,4-Dichlorobenzylhydrazine against both MAO-A and MAO-B. The MAO-Glo™ Assay is a suitable method for this purpose as it is a sensitive, luminescence-based assay.

Experimental Workflow for MAO-Glo™ Assay

Caption: Workflow for the MAO-Glo™ Assay.

Detailed Protocol for MAO-Glo™ Assay

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO-Glo™ Assay Kit (containing MAO substrate, luciferin detection reagent, and buffer)

-

2,4-Dichlorobenzylhydrazine (dissolved in DMSO)

-

Control inhibitors: Clorgyline (for MAO-A) and Pargyline (for MAO-B)

-

96-well white opaque microplates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of 2,4-Dichlorobenzylhydrazine in assay buffer.

-

In a 96-well plate, add 10 µL of the diluted compound or control inhibitor. For the no-inhibitor control, add 10 µL of buffer with DMSO.

-

Add 20 µL of MAO-A or MAO-B enzyme to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 20 µL of the MAO substrate to initiate the reaction.

-

Incubate for 60 minutes at 37°C.

-

Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

-

Incubate for 20 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 2,4-Dichlorobenzylhydrazine.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Hypothetical Data from MAO-Glo™ Assay

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) |

| 2,4-Dichlorobenzylhydrazine | 0.5 | 10 | 20 |

| Clorgyline (Control) | 0.01 | 5 | 500 |

| Pargyline (Control) | 8 | 0.05 | 0.00625 |

Specific Aim 2: To Characterize the Type of Enzyme Inhibition

If 2,4-Dichlorobenzylhydrazine is found to be an MAO inhibitor, the next step is to determine the nature of this inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).[7][8][9] This can be achieved through enzyme kinetic studies by measuring the reaction velocity at different substrate and inhibitor concentrations.

Protocol for Enzyme Kinetic Studies

-

Procedure:

-

Perform the MAO-Glo™ assay as described above, but with varying concentrations of both the MAO substrate and 2,4-Dichlorobenzylhydrazine.

-

For each concentration of the inhibitor, measure the initial reaction velocity (luminescence signal) at a range of substrate concentrations.

-

-

Data Analysis:

-

Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

-

Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor.

-

Competitive inhibition: Vmax remains unchanged, but Km increases.[8][9]

-

Non-competitive inhibition: Vmax decreases, but Km remains unchanged.[9]

-

Uncompetitive inhibition: Both Vmax and Km decrease.

-

Irreversible inhibition: The effects will resemble non-competitive inhibition as the amount of active enzyme is reduced over time.[10]

-

-

Lineweaver-Burk Plot Interpretation

Caption: Representative Lineweaver-Burk plots for different types of enzyme inhibition.

Specific Aim 3: To Investigate Alternative Mechanisms of Action

If 2,4-Dichlorobenzylhydrazine does not show significant MAO inhibitory activity, or to explore polypharmacology, alternative mechanisms should be investigated. Based on the activity of related compounds, a primary alternative target to consider is tubulin.

Protocol for Tubulin Polymerization Assay

-

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP

-

2,4-Dichlorobenzylhydrazine

-

Control compounds: Paclitaxel (promotes polymerization) and Colchicine (inhibits polymerization)

-

Spectrophotometer with temperature control

-

-

Procedure:

-

Incubate tubulin with 2,4-Dichlorobenzylhydrazine or control compounds on ice.

-

Initiate polymerization by adding GTP and increasing the temperature to 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Compare the polymerization curves in the presence and absence of 2,4-Dichlorobenzylhydrazine.

-

Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

-

Data Interpretation and Future Directions

The results from these experiments will provide a foundational understanding of the mechanism of action of 2,4-Dichlorobenzylhydrazine.

-

If MAO inhibition is confirmed: Further studies would involve cell-based assays to confirm the effects on neurotransmitter levels in neuronal cell lines, followed by in vivo studies in animal models of depression or other neurological disorders. Structure-activity relationship (SAR) studies could be initiated to optimize the potency and selectivity of the compound.

-

If tubulin inhibition is observed: The next steps would include cell-based assays to assess the effects on cell cycle progression and microtubule dynamics. In vivo studies in cancer models would be a logical progression.

-

If neither of these mechanisms is confirmed: A broader screening approach, such as a kinase inhibitor screen or a receptor binding assay panel, would be necessary to identify the molecular target(s) of 2,4-Dichlorobenzylhydrazine.

Conclusion

This technical guide provides a rigorous and systematic framework for elucidating the mechanism of action of 2,4-Dichlorobenzylhydrazine. By starting with a focused investigation of the most probable target, monoamine oxidase, and then considering plausible alternatives, researchers can efficiently and effectively characterize the pharmacological profile of this compound. The detailed protocols and data analysis strategies presented here will enable a comprehensive evaluation of its therapeutic potential.

References

-

Mechanism of Action of the Antimitotic Drug 2,4-dichlorobenzyl Thiocyanate: Alkylation of Sulfhydryl Group(s) of Beta-Tubulin. PubMed. [Link]

-

Monoamine Oxidase Inhibitor. FPnotebook. [Link]

-

Monoamine oxidase inhibitor. Wikipedia. [Link]

-

Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PMC - NIH. [Link]

-

Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf - NIH. [Link]

-

Enzymes: Inhibitors (A-level Biology). Study Mind. [Link]

-

Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. [Link]

-

Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

-

5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

-

Enzyme inhibitor. Wikipedia. [Link]

-

2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684. PubChem. [Link]

-

List of MAO inhibitors + Uses & Side Effects. Drugs.com. [Link]

-

Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents. PubMed. [Link]

-

Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

-

Enzyme Activity: Enzyme Inhibitors (OCR A Level Biology): Revision Note. Save My Exams. [Link]

Sources

- 1. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 5. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. studymind.co.uk [studymind.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 10. savemyexams.com [savemyexams.com]

An In-Depth Technical Guide to 2,4-Dichlorobenzylhydrazine: Discovery, Synthesis, and Inferred Biological Significance

This guide provides a comprehensive technical overview of 2,4-Dichlorobenzylhydrazine, a compound situated at the intersection of historical antidepressant research and modern medicinal chemistry. While the specific discovery and detailed history of 2,4-Dichlorobenzylhydrazine are not extensively documented in scientific literature, its structural motifs—the benzylhydrazine core and the 2,4-dichloro substitution—offer significant insights into its probable origins, synthesis, and potential biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a blend of historical context, synthetic protocols, and mechanistic hypotheses.

Part 1: The Genesis of Benzylhydrazines - A Historical Perspective on Monoamine Oxidase Inhibitors

The story of 2,4-Dichlorobenzylhydrazine likely begins not with the compound itself, but with the broader class of hydrazine derivatives that revolutionized the treatment of depression in the mid-20th century. The discovery of iproniazid, a hydrazine derivative, as the first monoamine oxidase (MAO) inhibitor in the 1950s marked a pivotal moment in psychopharmacology.[1] This finding spurred extensive research into other hydrazine-based compounds for their potential as antidepressants.[1]

MAO inhibitors function by preventing the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, thereby increasing their availability and alleviating depressive symptoms.[2][3] The benzylhydrazine scaffold, in particular, was identified as a potent pharmacophore for MAO inhibition.[4] This historical context strongly suggests that 2,4-Dichlorobenzylhydrazine was likely synthesized as part of these broader investigations into novel, substituted benzylhydrazines with potential therapeutic applications.

Part 2: Synthesis of 2,4-Dichlorobenzylhydrazine - A Methodological Deep Dive

The synthesis of substituted benzylhydrazines can be achieved through several established routes. A common and effective method involves the reaction of a substituted benzyl halide with hydrazine or a protected hydrazine derivative.[5][6] The following protocol outlines a probable synthetic pathway for 2,4-Dichlorobenzylhydrazine hydrochloride.

Experimental Protocol: Synthesis of 2,4-Dichlorobenzylhydrazine Hydrochloride

Materials:

-

2,4-Dichlorobenzyl chloride

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichlorobenzyl chloride in ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate dropwise at room temperature. The use of excess hydrazine helps to minimize the formation of the dibenzylhydrazine byproduct.

-

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine.

-

Salt Formation: Redissolve the crude product in a minimal amount of ethanol and cool the solution in an ice bath. Add concentrated hydrochloric acid dropwise to precipitate the hydrochloride salt of 2,4-Dichlorobenzylhydrazine.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 2,4-Dichlorobenzylhydrazine hydrochloride.

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves both the starting material and the hydrazine hydrate, facilitating a homogeneous reaction.

-

Excess Hydrazine: Using a molar excess of hydrazine drives the reaction towards the formation of the monosubstituted product and reduces the likelihood of forming the N,N'-bis(2,4-dichlorobenzyl)hydrazine.

-

Conversion to Hydrochloride Salt: The hydrochloride salt is typically a more stable, crystalline solid that is easier to handle and purify compared to the free base, which may be an oil.

Quantitative Data Summary

| Reactant | Molar Mass ( g/mol ) | Moles |

| 2,4-Dichlorobenzyl chloride | 195.46 | 1 eq. |

| Hydrazine hydrate | 50.06 | >3 eq. |

Note: Theoretical yields would be calculated based on the limiting reagent, which is 2,4-Dichlorobenzyl chloride.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2,4-Dichlorobenzylhydrazine hydrochloride.

Part 3: Inferred Biological Activity and Mechanism of Action

Based on its chemical structure, 2,4-Dichlorobenzylhydrazine is a plausible candidate for a monoamine oxidase inhibitor. The benzylhydrazine moiety is a known pharmacophore for MAO inhibition.[4]

Hypothesized Mechanism of Action: MAO Inhibition

Monoamine oxidase enzymes contain a flavin adenine dinucleotide (FAD) cofactor that is essential for their catalytic activity. Irreversible hydrazine-based MAO inhibitors are believed to be metabolized by MAO to a reactive intermediate that then forms a covalent bond with the FAD cofactor or a nearby amino acid residue, leading to inactivation of the enzyme.[7]

Signaling Pathway Diagram

Caption: Hypothesized mechanism of action of 2,4-Dichlorobenzylhydrazine as an MAO inhibitor.

The 2,4-dichloro substitution on the benzene ring would modulate the compound's lipophilicity and electronic properties, which could influence its potency, selectivity for MAO-A versus MAO-B, and pharmacokinetic profile. Dichloro-substituted aromatic rings are common in various bioactive molecules, often enhancing binding affinity to target proteins and improving metabolic stability. For instance, hydrazone derivatives containing a 2,4-dichloro moiety have been investigated for their antimicrobial activities.[8][9]

Part 4: Conclusion and Future Directions

While the specific historical discovery of 2,4-Dichlorobenzylhydrazine remains elusive, its chemical structure provides a strong rationale for its synthesis within the context of monoamine oxidase inhibitor research. The methodologies for its preparation are well-established, and its potential as a biologically active agent is inferred from its constituent functional groups.

Future research on 2,4-Dichlorobenzylhydrazine could involve its synthesis and subsequent in vitro screening for MAO inhibitory activity, as well as evaluation against a panel of microbial strains to explore its potential antimicrobial properties. Such studies would definitively place this compound within the landscape of medicinal chemistry and potentially uncover novel therapeutic applications.

References

- Hsu, S. Y., et al. "Effect of acylation with eleostearic acids on the monoamine oxidase inhibitory potency of some hydrazine antidepressants in mice." Journal of Medicinal Chemistry, vol. 18, no. 1, 1975, pp. 20-3.

- Butler, Donald E., et al. "Synthesis of 1-methyl-1-(substituted benzyl)hydrazines." Journal of Medicinal Chemistry, vol. 14, no. 11, 1971, pp. 1052-4.

-

Butler, Donald E., et al. "Synthesis of 1-methyl-1-(substituted benzyl)hydrazines." Journal of Medicinal Chemistry, vol. 14, no. 11, 1971, pp. 1052-4. Available at: [Link].

- Venkataramana, H. S., et al. "SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY." International Journal of Pharmaceutical Sciences and Research, vol. 1, no. 1, 2010, pp. 34-38.

- López-Muñoz, F., and C. Alamo. "Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today." Current Pharmaceutical Design, vol. 15, no. 14, 2009, pp. 1563-86.

-

Samzadeh-Kermani, A. "Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates." New Journal of Chemistry, vol. 42, no. 6, 2018, pp. 4766-4772. Available at: [Link].

- Samzadeh-Kermani, A. "Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates." New Journal of Chemistry, vol. 42, no. 6, 2018, pp. 4766-4772.

-

PubChem. "2,4-Dichlorobenzyl alcohol." PubChem, National Center for Biotechnology Information. Available at: [Link].

-

CM Fine Chemicals. "2,4-Dichlorobenzyl alcohol." CM Fine Chemicals. Available at: [Link].

-

The Legacy of Hydrazine: Fueling Scientific Advancements. Available at: [Link].

- Tipton, K. F. "Inhibition of monoamine oxidase by substituted hydrazines." The Biochemical Journal, vol. 128, no. 4, 1972, pp. 913-9.

-

Gowder, S. J. T. "Hydrazine Toxicology." StatPearls, StatPearls Publishing, 2023. Available at: [Link].

-

Cambridge Bioscience. "2,4-Dichlorobenzyl alcohol." Cambridge Bioscience. Available at: [Link].

-

Wikipedia. "Hydrazine." Wikipedia, Wikimedia Foundation. Available at: [Link].

- Google Patents. "Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted..." Google Patents.

-

Wikipedia. "2,4-Dichlorobenzyl alcohol." Wikipedia, Wikimedia Foundation. Available at: [Link].

-

Mayo Clinic. "Monoamine oxidase inhibitors (MAOIs)." Mayo Clinic. Available at: [Link].

- Google Patents. "Hydrazine synthesis." Google Patents.

-

ChemRxiv. "Antimicrobial activities of hydrazones with a 2,4-dichloro moiety." ChemRxiv, Cambridge Open Engage. Available at: [Link].

-

DrugMAP. "Details of the Drug-Related molecule(s) Interaction Atlas." DrugMAP. Available at: [Link].

-

Babalola, S. A., et al. "Antimicrobial activities of hydrazones with 2,4-dichloro moiety." ResearchGate. Available at: [Link].

- Google Patents. "Preparation of 2,4,6-trichlorophenylhydrazine." Google Patents.

-

Rollas, S., and S. G. Küçükgüzel. "Biological Activities of Hydrazone Derivatives in the New Millennium." SciSpace. Available at: [Link].

-

Wikipedia. "Monoamine oxidase inhibitor." Wikipedia, Wikimedia Foundation. Available at: [Link].

- Patent 0134259. "Improved process for preparing hydrazines." Google Patents.

-

Justia Patents. "Process for the manufacture of organic hydrazines." Justia Patents. Available at: [Link].

-

Al-Ghorbani, M., et al. "Biological activity of some newly synthesized hydrazone derivatives derived from (dicyclopropylmethylene) hydrazone." ResearchGate. Available at: [Link].

-

Sharma, P. C., et al. "A review exploring biological activities of hydrazones." Journal of Pharmacy Research, vol. 5, no. 1, 2012, pp. 124-130. Available at: [Link].

Sources

- 1. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 2,4-Dichlorobenzylhydrazine: A Technical Guide to Future Research

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-dichlorobenzyl moiety is a recurring structural motif in a variety of biologically active compounds, contributing to a spectrum of pharmacological effects including antiseptic, antifungal, and anticancer properties. When coupled with the versatile hydrazine scaffold, known for its presence in numerous therapeutic agents, the resulting molecule, 2,4-Dichlorobenzylhydrazine, emerges as a compelling, yet underexplored, candidate for drug discovery. This technical guide provides a comprehensive overview of potential research avenues for 2,4-Dichlorobenzylhydrazine, underpinned by a strong scientific rationale derived from the known activities of structurally related compounds. We present detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of this molecule and its derivatives. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this intriguing chemical entity.

Introduction: The Scientific Premise